
N-Acetyl 4-chloro-3,5-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl 4-chloro-3,5-difluoroaniline is a chemical compound with the molecular formula C8H6ClF2NO and a molecular weight of 205.589 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of N-Acetyl 4-chloro-3,5-difluoroaniline involves a reaction with potassium chloride, acetic anhydride, copper (II) bis (trifluoromethanesulfonate), and N-(benzenesulfonyl)-N-fluorobenzenesulfonamide in acetonitrile at 60℃ for 12 hours under an inert atmosphere . This reaction is regioselective .Molecular Structure Analysis
The molecular structure of N-Acetyl 4-chloro-3,5-difluoroaniline consists of a benzene ring substituted with two fluorine atoms, one chlorine atom, and an acetyl group .Wissenschaftliche Forschungsanwendungen
N-acetylcysteine in Psychiatry
N-acetylcysteine (NAC) is gaining attention for its therapeutic potential in psychiatry. It is thought to exert benefits beyond being a precursor to the antioxidant glutathione, modulating pathways such as glutamatergic, neurotropic, and inflammatory pathways. This suggests a wide range of applications in psychiatric disorders, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, indicating the versatility of N-acetylated compounds in medical research (Dean, Giorlando, & Berk, 2011).
Chitin and Chitosan N-acetylation
The degree of N-acetylation (DA) of chitin and chitosan significantly impacts their properties and applications. Various methods for determining the DA have been developed, including spectroscopy and destructive methods, highlighting the importance of N-acetylation in the utility of biopolymers for agriculture and food applications (Kasaai, 2009).
Antimicrobial and Antioxidant Properties
Chlorogenic acid (CGA), an N-acetylated compound, exhibits a range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. This illustrates the potential of N-acetylated compounds in enhancing food safety and human health (Naveed et al., 2018).
Environmental Applications
The microbial degradation of polyfluoroalkyl chemicals, which may involve N-acetylation processes, highlights the environmental relevance of N-acetylated compounds. This research area focuses on understanding the degradation pathways and environmental fate of persistent organic pollutants (Liu & Mejia Avendaño, 2013).
Safety And Hazards
N-Acetyl 4-chloro-3,5-difluoroaniline should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It should be handled under an inert gas and protected from moisture . The container should be kept tightly closed . It should be kept cool and protected from sunlight . Personal protective equipment should be used as required .
Eigenschaften
IUPAC Name |
N-(4-chloro-3,5-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c1-4(13)12-5-2-6(10)8(9)7(11)3-5/h2-3H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAIADZKNAOZHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681511 |
Source


|
| Record name | N-(4-Chloro-3,5-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3,5-difluorophenyl)acetamide | |
CAS RN |
457-30-7 |
Source


|
| Record name | N-(4-Chloro-3,5-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


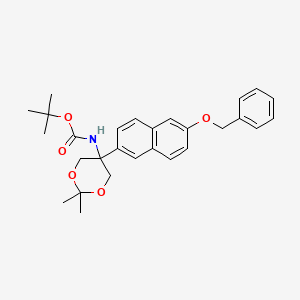
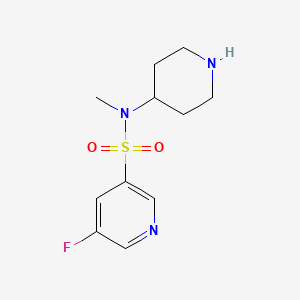

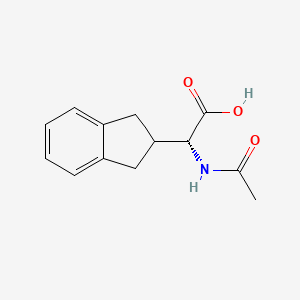

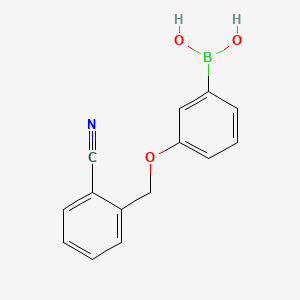
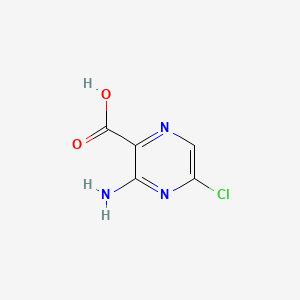
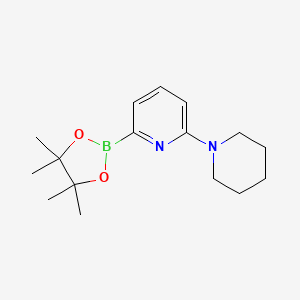
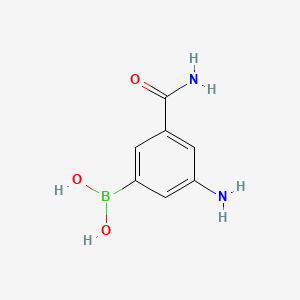

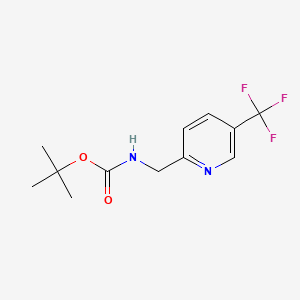
![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)